molecular formula C17H10N2O3 B12642676 Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- CAS No. 99902-84-8

Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro-

Cat. No.: B12642676
CAS No.: 99902-84-8
M. Wt: 290.27 g/mol
InChI Key: AEOPMVYKSHXOSS-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a naphthalenyloxy group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- typically involves the following steps:

    Nitration: The starting material, 2-(1-naphthalenyloxy)benzonitrile, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the fifth position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: 2-(1-naphthalenyloxy)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

    Benzonitrile, 2-(1-naphthalenyloxy)-: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    Benzonitrile, 2-(1-naphthalenyloxy)-4-nitro-: The nitro group is positioned differently, affecting its electronic properties and reactivity.

    Benzonitrile, 2-(1-naphthalenyloxy)-3-nitro-: Another positional isomer with distinct chemical and biological characteristics.

Uniqueness: Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the naphthalenyloxy and nitro groups imparts distinct electronic and steric properties, making it valuable for various research and industrial purposes.

Properties

CAS No.

99902-84-8

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

IUPAC Name

2-naphthalen-1-yloxy-5-nitrobenzonitrile

InChI

InChI=1S/C17H10N2O3/c18-11-13-10-14(19(20)21)8-9-16(13)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-10H

InChI Key

AEOPMVYKSHXOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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